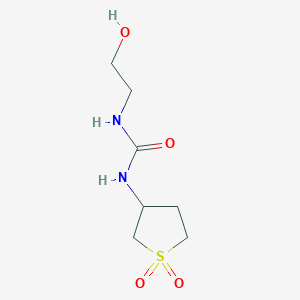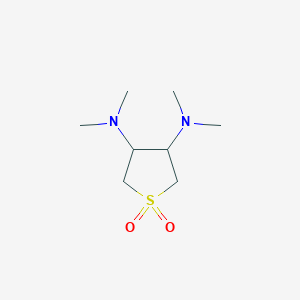
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate
Vue d'ensemble
Description
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate is a chemical compound with the molecular formula C14H18O4S It is known for its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and a phenylpropanoate moiety
Méthodes De Préparation
The synthesis of 4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of the sulfur atom in the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The final step involves the esterification of the sulfone-containing tetrahydrothiophene with 3-phenylpropanoic acid under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to modify other functional groups in the molecule.
Substitution: The phenyl ring and the ester group can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the phenylpropanoate moiety can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate include:
This compound analogs: Compounds with slight modifications to the tetrahydrothiophene ring or the phenylpropanoate moiety.
Sulfone-containing esters: Other esters that contain a sulfone group and exhibit similar reactivity.
Phenylpropanoate derivatives: Compounds with different substituents on the phenyl ring or variations in the ester linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(4-methyl-1,1-dioxothiolan-3-yl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S/c1-11-9-19(16,17)10-13(11)18-14(15)8-7-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYOBYANBNSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CC1OC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea](/img/structure/B3824183.png)
![ethyl hydrogen [2-(butylamino)ethyl]phosphonate](/img/structure/B3824189.png)


![4-bromo-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3824200.png)
![4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE](/img/structure/B3824207.png)
![1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea](/img/structure/B3824218.png)
![N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide](/img/structure/B3824219.png)


![cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate](/img/structure/B3824244.png)

![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)
